(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a hydrazinylidene moiety, which is further connected to a 3-oxopropanal structure. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety into amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal exerts its effects involves interactions with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)hydrazinylidene]-3-oxopropanal
- (2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxopropanal
- (2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal
Uniqueness
The presence of the 4-chlorophenyl groups in (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal imparts unique chemical properties, such as increased stability and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,18H/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSMVFBUIFIGGH-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.